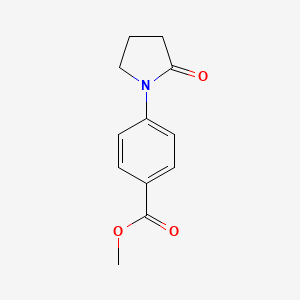

Methyl 4-(2-oxopyrrolidin-1-yl)benzoate

説明

Significance of Pyrrolidinone Scaffolds in Drug Discovery and Development

The pyrrolidinone ring, a five-membered lactam, is a privileged scaffold in medicinal chemistry. researchgate.netfrontiersin.org Its prevalence in numerous natural products and FDA-approved drugs underscores its therapeutic relevance. nih.gov The significance of the pyrrolidinone scaffold can be attributed to several key factors:

Structural Versatility: The non-planar, saturated nature of the pyrrolidine (B122466) ring allows for a three-dimensional exploration of chemical space, a desirable trait for interacting with complex biological targets. researchgate.netnih.govdntb.gov.ua This "pseudorotation" of the ring enables the molecule to adopt various conformations, which can be fine-tuned by the strategic placement of substituents. nih.gov

Stereochemical Complexity: The pyrrolidine ring often contains chiral centers, allowing for the generation of stereoisomers. nih.gov This stereogenicity is crucial in drug design, as different enantiomers or diastereomers of a molecule can exhibit distinct pharmacological profiles and potencies due to their differential binding to target proteins. nih.gov

Physicochemical Properties: The presence of the nitrogen atom and the carbonyl group in the pyrrolidinone ring imparts specific physicochemical properties, such as hydrogen bonding capabilities, which are vital for molecular recognition and binding affinity.

Biological Activity: Pyrrolidinone-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. frontiersin.org For instance, derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid have shown promise as novel antimicrobial and anticancer agents. nih.gov

The adaptability of the pyrrolidinone scaffold makes it a valuable building block for the synthesis of new drug candidates, allowing for the development of molecules with improved efficacy and reduced toxicity. frontiersin.org

Overview of Benzoate (B1203000) Ester Moieties in Pharmaceutical Research

Benzoate esters, derived from the reaction of benzoic acid and an alcohol, are another important functional group in pharmaceutical sciences. chemicalbook.comtaylorandfrancis.com Their utility spans a range of applications, from serving as prodrugs to acting as key components of pharmacologically active molecules.

Key aspects of benzoate esters in pharmaceutical research include:

Prodrug Strategy: Esterification is a common strategy to enhance the pharmacokinetic properties of a drug. Benzoate esters can be employed to mask polar functional groups, thereby increasing lipophilicity and improving membrane permeability. nih.gov Once absorbed, these esters can be hydrolyzed by endogenous esterases to release the active parent drug. nih.gov

Formulation and Delivery: Benzoate esters are sometimes used as excipients in pharmaceutical formulations. google.com For example, their plasticizing properties can be beneficial in the preparation of certain drug delivery systems. google.com They can also be used as flavoring agents to improve the palatability of oral medications. chemicalbook.com

The incorporation of a benzoate ester into a drug candidate can therefore serve multiple purposes, from improving its drug-like properties to directly contributing to its therapeutic effect.

Historical Context and Evolution of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate Analogues in Chemical Literature

The synthesis of N-aryl-2-pyrrolidinones, the parent structure of this compound, has been a subject of interest for several decades. Early research often focused on the fundamental reactivity and synthesis of these compounds. Over time, with the growing understanding of the importance of pyrrolidinone and benzoate moieties in medicinal chemistry, researchers began to explore the biological potential of their combined structures.

The evolution of this compound analogues in the chemical literature can be traced through several key developments:

Early Synthetic Methods: Initial reports likely focused on the development of efficient synthetic routes to access the core N-(phenyl)-2-oxopyrrolidinone scaffold. These methods often involved the condensation of an appropriate aniline (B41778) derivative with γ-butyrolactone or related precursors.

Exploration of Biological Activity: As screening programs for various diseases became more widespread, compounds like this compound and its derivatives were likely evaluated for a range of biological activities. This would have led to the identification of initial lead compounds and sparked further investigation into their structure-activity relationships (SAR).

Focus on Specific Therapeutic Areas: Subsequent research has often been more targeted, with studies focusing on the synthesis and evaluation of analogues for specific therapeutic applications. For example, derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid have been investigated for their antibacterial properties. nih.gov Similarly, other quinazolinone derivatives incorporating a benzoate moiety have been explored as potential dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of diabetes. nih.gov

Modern Drug Design Approaches: More recent studies have employed computational methods, such as molecular docking, to guide the design of new analogues with improved potency and selectivity. nih.gov This rational design approach, combined with advanced synthetic techniques, continues to drive the evolution of this class of compounds.

Structure

2D Structure

特性

IUPAC Name |

methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-16-12(15)9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZFCNDOGOKHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353906 | |

| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221381-89-1 | |

| Record name | methyl 4-(2-oxopyrrolidin-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 4 2 Oxopyrrolidin 1 Yl Benzoate and Its Analogues

Established Synthetic Pathways for the 2-Oxopyrrolidinone Core

The 2-oxopyrrolidinone ring, also known as a γ-lactam, is a prevalent scaffold in numerous biologically active molecules. Its synthesis has been extensively studied, leading to a variety of reliable methods.

The formation of the five-membered lactam ring is typically achieved through intramolecular cyclization reactions. One of the most common methods involves the condensation of γ-butyrolactone (GBL) with primary amines at high temperatures (200-300°C), which facilitates the dehydration and cyclization of the intermediate hydroxyl butyl amide. researchgate.net This method is effective for a wide range of primary amines that can withstand the harsh reaction conditions. researchgate.net

Other notable strategies include:

Partial hydrogenation of succinimide : This method offers another route to the pyrrolidinone core. researchgate.net

Lactamization of γ-amino acids : Derivatives of γ-aminobutyric acid (GABA) can undergo intramolecular condensation to form the pyrrolidinone ring.

N-Heterocyclic Carbene (NHC)-Catalyzed Radical Tandem Cyclization : Modern, transition-metal-free protocols have been developed for constructing highly functionalized 2-pyrrolidinones with broad substrate scope and high efficiency. rsc.org

Ring-opening of Donor-Acceptor (DA) Cyclopropanes : The reaction of DA cyclopropanes with primary amines like anilines can lead to γ-aminoesters, which then cyclize upon heating with an acid to yield 1,5-disubstituted pyrrolidin-2-ones. mdpi.com

Table 1: Selected Methods for 2-Oxopyrrolidinone Core Synthesis

| Method | Starting Materials | Key Conditions | Ref. |

|---|---|---|---|

| Amine Condensation | γ-Butyrolactone (GBL), Primary Amine | High Temperature (200-300°C) | researchgate.net |

| Hydrogenation | Succinimide | Partial Hydrogenation | researchgate.net |

| Radical Cyclization | Unsaturated Amides | N-Heterocyclic Carbene (NHC) Catalyst | rsc.org |

| Cyclopropane Ring-Opening | Donor-Acceptor Cyclopropane, Aniline (B41778) | Lewis Acid (e.g., Ni(ClO₄)₂), then Acetic Acid | mdpi.com |

Attaching an aryl group to the nitrogen atom of the pyrrolidinone ring is a critical step in synthesizing the target molecule and its analogues. This can be accomplished either by forming the ring from an N-arylated precursor or by arylating a pre-existing pyrrolidinone ring.

Cyclization of N-Aryl Precursors : Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes can produce N-aryl pyrrolidines. nih.gov Tandem N-arylation/carboamination sequences allow for the one-pot synthesis of N-aryl pyrrolidine (B122466) derivatives from primary γ-amino alkenes and aryl bromides. researchgate.net

N-Arylation of 2-Pyrrolidinone (B116388) : The most direct approach involves the cross-coupling of 2-pyrrolidinone with an aryl halide. This transformation is prominently achieved through transition-metal-catalyzed reactions, which have largely replaced harsher classical methods. nih.govwikipedia.org The two main strategies are:

Buchwald-Hartwig Amination : A palladium-catalyzed cross-coupling reaction between an amine (in this case, the lactam 2-pyrrolidinone) and an aryl halide. wikipedia.orglibretexts.org This method is known for its high efficiency and broad functional group tolerance. wikipedia.org

Ullmann-Goldberg Condensation : A copper-catalyzed reaction that couples aryl halides with amines, amides, or alcohols. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations using ligands operate under milder temperatures. wikipedia.orgsemanticscholar.orgnih.gov

Synthesis of the Methyl Benzoate (B1203000) Ester Fragment

The methyl 4-(aminobenzoate) or methyl 4-(halobenzoate) fragment serves as the coupling partner for the 2-oxopyrrolidinone core. Its synthesis is straightforward, typically involving esterification of the corresponding benzoic acid.

The most common method for preparing methyl benzoate esters is the Fischer-Speier esterification.

Fischer Esterification : This acid-catalyzed reaction involves treating a carboxylic acid with an alcohol in the presence of a strong acid catalyst. For the synthesis of methyl 4-aminobenzoate (B8803810), 4-aminobenzoic acid is reacted with an excess of methanol (B129727) using a catalyst like concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). sciencemadness.org To drive the equilibrium towards the product and achieve high yields, methanol is often used as both the reactant and the solvent. The removal of water, a byproduct, also enhances the yield. One report described a 64% yield on a tenth-molar scale by refluxing for two hours with H₂SO₄ in excess methanol. sciencemadness.org

Transesterification : This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst to form a new ester. It is another viable, though less direct, method for synthesizing the desired methyl ester. google.com

Table 2: Fischer Esterification for Methyl 4-Aminobenzoate

| Carboxylic Acid | Alcohol/Solvent | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| 4-Aminobenzoic Acid | Methanol (excess) | Conc. H₂SO₄ | Reflux, 2 hours | 64% | sciencemadness.org |

| 4-Aminobenzoic Acid | Methanol (excess) | Conc. H₂SO₄ or HCl | Acid-catalyzed | N/A | |

| 4-(aminomethyl)benzoic acid | Methanol | Hydrochloric Acid | Reflux | N/A | google.com |

The functionality at the para-position of the benzoate ring is crucial for the subsequent coupling step. Typically, the starting benzoic acid already contains the necessary substituent (e.g., an amino group, or a halogen for coupling).

An alternative to direct esterification of a substituted benzoic acid is the functional group interconversion on a pre-formed ester. For instance, methyl 4-aminobenzoate can be synthesized via the reduction of methyl p-nitrobenzoate. guidechem.com This reaction is often carried out using catalytic hydrogenation with catalysts such as platinum-copper on carbon (Pt-Cu/C) under hydrogen pressure. guidechem.com

For coupling reactions like the Ullmann or Buchwald-Hartwig, a halogenated ester such as methyl 4-iodobenzoate (B1621894) or methyl 4-bromobenzoate (B14158574) is required. These are typically prepared by the Fischer esterification of the corresponding 4-halobenzoic acid.

Coupling Strategies for Methyl 4-(2-oxopyrrolidin-1-yl)benzoate Formation

The final step in the synthesis is the formation of the C-N bond between the 2-oxopyrrolidinone nitrogen and the C4 carbon of the methyl benzoate ring. This is achieved through N-arylation cross-coupling reactions.

The synthesis of this compound has been successfully demonstrated using a modified Ullmann-Goldberg reaction. nih.gov In a study optimizing the N-arylation of amides, 2-pyrrolidone was coupled with various aryl halides. semanticscholar.orgnih.gov The reaction to form the target compound (designated as g in the study) involved coupling 2-pyrrolidone with methyl 4-iodobenzoate. semanticscholar.orgnih.gov

The optimized conditions were found to be:

Catalyst : Copper(I) iodide (CuI) at a 5 mol% loading.

Ligand : (S)-N-methylpyrrolidine-2-carboxylate. The use of a ligand was found to be critical for achieving a high yield. semanticscholar.org

Base : Potassium phosphate (B84403) (K₃PO₄) was identified as the most suitable base.

Solvent : Dimethyl sulfoxide (B87167) (DMSO) provided the best results compared to other solvents like DMF. semanticscholar.org

Temperature : The reaction was conducted at 110 °C. semanticscholar.orgnih.gov

Under these conditions, this compound was obtained with a good yield and characterized by its melting point and NMR spectroscopy. nih.gov

Table 3: Optimized Copper-Catalyzed Synthesis of N-Aryl Pyrrolidinones

| Aryl Halide | Amide/Lactam | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| Phenyl Iodide | 2-Pyrrolidinone | CuI (5) | L | K₃PO₄ | DMSO | 110 | 5 | 92 | semanticscholar.org |

| Methyl 4-iodobenzoate | 2-Pyrrolidinone | CuI (5) | L | K₃PO₄ | DMSO | 110 | 5 | 85 | nih.gov |

| 4-Bromoacetophenone | 2-Pyrrolidinone | CuI (5) | L | K₃PO₄ | DMSO | 110 | 5 | 88 | nih.gov |

L = (S)-N-methylpyrrolidine-2-carboxylate

While the copper-catalyzed Ullmann-type reaction is a proven method, the palladium-catalyzed Buchwald-Hartwig amination represents a powerful and often more versatile alternative for forming such C-N bonds. wikipedia.orgorganic-chemistry.org This reaction class is renowned for its broad substrate scope, allowing the coupling of various aryl halides and sulfonates with a wide range of amines and related nitrogen nucleophiles under relatively mild conditions. wikipedia.orgacsgcipr.org A typical Buchwald-Hartwig reaction involves a palladium(0) catalyst, a phosphine (B1218219) ligand, and a base to facilitate the catalytic cycle of oxidative addition, amination, and reductive elimination. wikipedia.orglibretexts.org This methodology stands as a highly viable alternative for the large-scale and functionally diverse synthesis of this compound and its analogues.

Condensation Reactions Utilizing p-Aminobenzoic Acid Derivatives as Starting Materials

Para-aminobenzoic acid (PABA) and its esters are widely utilized as foundational "building blocks" in pharmaceutical chemistry due to their structural versatility. nih.gov The amino group of PABA provides a reactive site for the formation of the pyrrolidinone ring. A primary synthetic route involves the condensation of a p-aminobenzoic acid derivative, such as methyl p-aminobenzoate, with a suitable four-carbon unit capable of cyclization.

The synthesis often begins with the reaction of p-aminobenzoic acid with reagents that lead to the formation of the 1-phenyl-5-oxopyrrolidine structure. nih.govnih.gov For instance, Schiff bases derived from PABA can be synthesized through condensation with various aldehydes, showcasing the reactivity of the amino group which is essential for the subsequent cyclization to form the lactam ring. mdpi.com The process generally involves nucleophilic attack of the amino group onto an appropriate electrophilic carbon, followed by intramolecular cyclization and dehydration to yield the stable five-membered pyrrolidinone ring attached to the phenyl benzoate core.

Hydrazide Intermediates and their Subsequent Transformations

A key strategy for the diversification of the this compound scaffold involves the conversion of its methyl ester group into a more reactive hydrazide functionality. This transformation is typically achieved by refluxing the methyl ester with hydrazine (B178648) hydrate (B1144303) in a solvent like methanol or ethanol (B145695). nih.govnih.gov The resulting 4-(2-oxopyrrolidin-1-yl)benzohydrazide (B2525818) is a stable, crystalline solid that serves as a versatile intermediate for a wide array of subsequent chemical modifications. nih.govresearchgate.netnih.gov

This hydrazide intermediate is a nucleophile that can readily react with various electrophiles to generate a diverse library of compounds. For example, it can be condensed with aldehydes and ketones to form hydrazones, or reacted with acid chlorides, anhydrides, or isothiocyanates to yield more complex derivatives. nih.govmdpi.com A notable transformation involves the reaction of the hydrazide with benzoyl chloride in dichloromethane, which results in the formation of a N-benzoylhydrazide derivative in good yield. nih.gov These transformations highlight the crucial role of the hydrazide intermediate in expanding the chemical space accessible from the initial pyrrolidinone-benzoate structure. nih.gov

Advanced Synthetic Diversification of this compound Analogues

Beyond the core synthesis, advanced methods are employed to introduce a variety of heterocyclic systems and functional groups onto the pyrrolidinone-benzoate scaffold, significantly broadening its structural diversity.

Introduction of Azole, Diazole, and Triazole Moieties onto the Pyrrolidinone-Benzoate Scaffold

The hydrazide intermediate derived from this compound is a pivotal precursor for constructing various five-membered heterocyclic rings, including azoles, diazoles, and triazoles. nih.gov These moieties are introduced through cyclocondensation reactions with appropriate reagents.

Pyrazole (B372694) Formation: A pyrazole ring can be introduced by reacting the hydrazide intermediate with a 1,3-dicarbonyl compound. For instance, heating the hydrazide with 2,4-pentanedione in ethanol leads to the formation of Methyl 4-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate. nih.gov

Oxadiazole Formation: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by first reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to form a dithiocarbazate salt. This intermediate is then cyclized by heating, followed by S-alkylation with an appropriate alkyl halide to yield the substituted oxadiazole. nih.gov

Triazole Formation: A 1,2,4-triazolethione ring can be synthesized from the same dithiocarbazate salt intermediate used for oxadiazoles. Treatment of this salt with hydrazine hydrate induces cyclization to form the corresponding 4-amino-5-mercapto-1,2,4-triazole derivative. nih.gov

| Compound Name | Starting Material | Key Reagents | Resulting Moiety |

|---|---|---|---|

| Methyl 4-(4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-2-oxopyrrolidin-1-yl)benzoate | Hydrazide Intermediate | 2,4-Pentanedione, Ethanol | Pyrazole |

| Methyl 4-(2-oxo-4-(5-(propylthio)-1,3,4-oxadiazol-2-yl)pyrrolidin-1-yl)benzoate | Hydrazide Intermediate | 1. CS₂, KOH 2. Propyl Iodide | Oxadiazole |

| Methyl 4-(4-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2-oxopyrrolidin-1-yl)benzoate | Dithiocarbazate Intermediate | Hydrazine Hydrate | Triazole |

Functionalization with Benzimidazole (B57391) Nuclei and their Derivatives

The benzimidazole nucleus, a prominent scaffold in medicinal chemistry, can be incorporated into the pyrrolidinone-benzoate structure. The synthesis of such derivatives is part of a broader effort to create novel compounds based on a p-aminobenzoic acid framework. nih.govnih.gov A common and effective method for forming the benzimidazole ring is the Phillips condensation, which involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (such as an aldehyde followed by oxidation) under acidic or thermal conditions. japsonline.com

In the context of the target scaffold, the carboxylic acid functionality can be generated from the methyl ester of a pyrrolidinone-benzoic acid derivative. This carboxylic acid can then be condensed with a substituted or unsubstituted o-phenylenediamine to forge the benzimidazole ring system. arabjchem.org For example, a related compound, Methyl 4-(1H-benzimidazol-2-yl)benzoate, has been synthesized by the reaction of a Schiff base of benzene-1,2-diamine and iron perchlorate (B79767) at room temperature. nih.gov This demonstrates the feasibility of attaching the benzimidazole ring directly to the benzoate portion of the molecule.

| Precursor 1 | Precursor 2 | Reaction Type | Resulting Core Structure | Reference Methodologies |

|---|---|---|---|---|

| Pyrrolidinone-benzoic acid derivative | o-Phenylenediamine | Condensation | Pyrrolidinone-benzimidazole | japsonline.com, arabjchem.org |

| Schiff base of o-phenylenediamine and 4-formyl methyl benzoate | - | Cyclization (Fe-catalyzed) | Methyl 4-(benzimidazol-2-yl)benzoate | nih.gov |

Preparation of Hydrazones and Dithiosemicarbazide Derivatives

The versatile hydrazide intermediate is also central to the synthesis of hydrazones and dithiosemicarbazide derivatives. nih.gov

Hydrazones: These are readily prepared through the condensation of the 4-(2-oxopyrrolidin-1-yl)benzohydrazide with a variety of aromatic or heteroaromatic aldehydes. nih.gov The reaction is typically carried out by refluxing the hydrazide and the aldehyde in an alcoholic solvent, often with a catalytic amount of acid. mdpi.com This straightforward reaction allows for the introduction of a wide range of substituents, leading to a large library of hydrazone derivatives. nih.gov

Dithiosemicarbazides: The synthesis of dithiosemicarbazide derivatives begins by reacting the hydrazide intermediate with an isothiocyanate. For example, treatment of the hydrazide with allyl isothiocyanate yields the corresponding N-allyl-2-(4-(2-oxopyrrolidin-1-yl)benzoyl)hydrazine-1-carbothioamide. This thiosemicarbazide (B42300) can then be used in further cyclization reactions if desired. nih.gov

| Derivative Type | Starting Material | Key Reagents | Resulting Functional Group |

|---|---|---|---|

| Hydrazone | Hydrazide Intermediate | Aromatic/Heteroaromatic Aldehydes | -C(=O)NHN=CH-Ar |

| Dithiosemicarbazide | Hydrazide Intermediate | Allyl Isothiocyanate | -C(=O)NHNHC(=S)NH-Allyl |

Enantioselective Synthesis via Asymmetric Diels-Alder Reactions for Chiral Analogues

The synthesis of specific stereoisomers (enantiomers) of analogues requires the use of asymmetric synthesis techniques, as the previously described methods typically yield racemic mixtures if a chiral center is created. The Diels-Alder reaction, a powerful tool for forming six-membered rings, can be rendered enantioselective by using chiral catalysts or auxiliaries. harvard.edu

While a direct asymmetric Diels-Alder synthesis for this compound analogues is not explicitly detailed in the provided sources, the principles of asymmetric catalysis can be applied. A hypothetical approach could involve the reaction of a dienophile containing the benzoate moiety with a suitable diene. The enantioselectivity of this cycloaddition could be controlled by a chiral Lewis acid catalyst, such as those derived from magnesium or copper complexes with chiral ligands. nih.govescholarship.org For example, magnesium complexes derived from chiral oxazolines have proven effective in catalyzing the Diels-Alder reaction of other dienophiles, yielding products with high enantiomeric excess (up to 92% ee). nih.gov A successful asymmetric Diels-Alder reaction would establish the stereocenters on a cyclohexene (B86901) ring, which could then be further elaborated through chemical transformations to construct the chiral pyrrolidinone ring, thus affording an enantiomerically pure analogue. This strategy, known as a Diels-Alder-initiated organocascade, represents a sophisticated approach to creating complex chiral molecules. escholarship.org

Photochemical and Catalytic C-H Arylation for Structural Expansion

The structural framework of this compound offers multiple sites for functionalization, enabling the synthesis of a diverse range of analogues. Modern synthetic strategies, particularly those involving direct C-H bond activation, provide efficient pathways for this structural expansion. Photochemical and catalytic C-H arylation methods are at the forefront of these technologies, allowing for the formation of new carbon-carbon bonds on either the pyrrolidone or the benzoate moiety under mild conditions. researchgate.net

Photoredox catalysis, which often utilizes ruthenium (Ru) or iridium (Ir) complexes, has emerged as a powerful tool for C-H functionalization. chemistryviews.org More recently, metal-free approaches using organic photocatalysts like aromatic porphyrins have been developed for the C-H arylation of N-, O-, and S-containing heterocycles. chemistryviews.org In a typical reaction, a photocatalyst, upon excitation by visible light (e.g., a 455 nm LED), can initiate a reaction between a heterocyclic compound and an arylating agent, such as an aryl diazonium salt. chemistryviews.org This methodology could be applied to the pyrrolidone ring of this compound to introduce various aryl groups at the C-3 or C-4 positions, thereby expanding its structural diversity. The efficiency of such transformations can be sensitive to the electronic properties of the catalyst and substrate. chemistryviews.org

Transition-metal-catalyzed C-H arylation, often employing palladium (Pd), rhodium (Rh), or copper (Cu) catalysts, represents another robust strategy. researchgate.net For instance, copper-catalyzed methods have been developed for the δ-C(sp³)–H (hetero)arylation of N-fluorosulfonamides via an intramolecular hydrogen atom transfer (HAT) mechanism. researchgate.net This approach enables the selective functionalization of a distal C-H bond. While not directly applied to this compound in the reviewed literature, the principles could be adapted to design directing groups that facilitate the arylation of specific C-H bonds on the pyrrolidone ring. Similarly, visible-light photoredox-catalyzed direct arylation has been successfully applied to other lactam-containing systems like quinoxalin-2(1H)-ones, using diaryliodonium salts as the aryl source. nih.gov This method is noted for its operational simplicity, mild conditions, and high functional group tolerance, making it an attractive route for synthesizing a library of arylated analogues of the target compound. nih.gov

Analytical Confirmation of Synthesized this compound and its Derivatives

Application of Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. wisc.edu

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic, aliphatic, and methyl ester protons are expected. The para-substituted benzene (B151609) ring typically gives rise to two doublets in the aromatic region (δ 7.5-8.1 ppm), characteristic of an AA'BB' spin system. chemicalbook.comupenn.edu The singlet for the methyl ester protons (–COOCH₃) would appear in the upfield region, typically around δ 3.9 ppm. chemicalbook.com The three methylene (B1212753) groups of the 2-pyrrolidinone ring are expected to produce three distinct multiplets: a triplet around δ 3.9-4.0 ppm for the protons at C5 adjacent to the nitrogen, a triplet around δ 2.6-2.7 ppm for the protons at C3 adjacent to the carbonyl group, and a multiplet (often a quintet) around δ 2.1-2.2 ppm for the central C4 protons.

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework. Key resonances would include the ester carbonyl carbon (C=O) around 166 ppm and the amide carbonyl carbon around 175 ppm. chemicalbook.com The aromatic carbons would appear between δ 120-145 ppm, and the methyl ester carbon (–OC H₃) would be observed near δ 52 ppm. chemicalbook.comrsc.org The three aliphatic carbons of the pyrrolidinone ring would resonate at approximately δ 49 ppm (C5), δ 32 ppm (C3), and δ 18 ppm (C4).

The following tables summarize the predicted NMR chemical shifts based on data from analogous compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to ester) | ~8.05 | Doublet |

| Aromatic (ortho to lactam) | ~7.70 | Doublet |

| Methyl Ester (-OCH₃) | ~3.91 | Singlet |

| Pyrrolidinone C5-H₂ | ~3.95 | Triplet |

| Pyrrolidinone C3-H₂ | ~2.65 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~175.2 |

| Ester C=O | ~166.0 |

| Aromatic C (ipso-N) | ~142.5 |

| Aromatic C (ipso-ester) | ~128.0 |

| Aromatic CH (ortho to ester) | ~131.0 |

| Aromatic CH (ortho to lactam) | ~119.5 |

| Methyl Ester (-OCH₃) | ~52.3 |

| Pyrrolidinone C5 | ~49.1 |

| Pyrrolidinone C3 | ~32.5 |

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is crucial for identifying the functional groups present in this compound. researchgate.netresearchgate.net These methods probe the vibrational modes of molecules, providing a characteristic fingerprint that confirms the presence of key structural motifs. researchgate.net

The FT-IR spectrum is expected to show strong absorption bands corresponding to the two carbonyl groups. The ester carbonyl (C=O) stretching vibration typically appears at a higher frequency, around 1720-1730 cm⁻¹, while the tertiary amide (lactam) carbonyl stretching is expected around 1680-1690 cm⁻¹. researchgate.netmdpi.com The difference in frequency is due to the influence of the adjacent nitrogen atom in the lactam ring.

Other significant bands include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups of the pyrrolidinone ring (below 3000 cm⁻¹). mdpi.com Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region. researchgate.net Strong bands corresponding to the C-O stretch of the ester group and the C-N stretch of the lactam would appear in the fingerprint region (1300-1100 cm⁻¹). nih.govresearchgate.net

FT-Raman spectroscopy provides complementary information. While carbonyl stretches are often weaker in Raman spectra compared to IR, aromatic ring vibrations typically give strong Raman signals, making it an excellent technique for characterizing the benzene ring substitution pattern. researchgate.netnih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 - 3000 |

| Aliphatic C-H Stretch | FT-IR, FT-Raman | 2980 - 2850 |

| Ester C=O Stretch | FT-IR | 1730 - 1720 |

| Amide C=O Stretch | FT-IR | 1690 - 1680 |

| Aromatic C=C Stretch | FT-IR, FT-Raman | 1610 - 1580, 1510-1480 |

| CH₂ Bending (Scissoring) | FT-IR | ~1465 |

| Ester C-O Stretch | FT-IR | 1300 - 1250 (asymmetric) |

| Ester C-O Stretch | FT-IR | 1150 - 1100 (symmetric) |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation patterns upon ionization. pharmacy180.com The nominal molecular weight of the compound (C₁₂H₁₃NO₃) is 219 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

Under electron ionization (EI-MS), the molecular ion peak ([M]⁺•) would be observed at an m/z ratio of 219. The fragmentation of this molecular ion is dictated by the stability of the resulting fragments. A common fragmentation pathway for methyl benzoates involves the loss of the methoxy (B1213986) radical (•OCH₃) to form a stable acylium ion. pharmacy180.com

[M - 31]⁺ : Loss of •OCH₃ would yield a fragment at m/z 188. This acylium ion can subsequently lose a molecule of carbon monoxide (CO).

[M - 59]⁺ : Loss of the entire carbomethoxy group (•COOCH₃) would result in a fragment at m/z 160, corresponding to the N-phenylpyrrolidone cation.

m/z 105/77 : Another characteristic fragmentation pathway for benzoates involves the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, followed by the loss of CO to give the phenyl cation ([C₆H₅]⁺) at m/z 77. pharmacy180.com

Pyrrolidone Ring Fragmentation : Cleavage within the lactam ring can also occur. For example, the loss of ethylene (B1197577) (C₂H₄) via a retro-Diels-Alder-type cleavage of the pyrrolidone ring is a possible pathway. The characteristic fragmentation of the N-acyl bond can also lead to ions corresponding to the pyrrolidone ring itself. nih.govresearchgate.net

Electrospray ionization (ESI), a softer ionization technique, would typically show the protonated molecule ([M+H]⁺) at m/z 220 or adducts with sodium ([M+Na]⁺) at m/z 242. uni-halle.de

Table 4: Predicted Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Proposed Fragment Identity | Formula of Fragment |

|---|---|---|

| 219 | Molecular Ion [M]⁺• | [C₁₂H₁₃NO₃]⁺• |

| 188 | [M - •OCH₃]⁺ | [C₁₁H₁₀NO₂]⁺ |

| 160 | [M - •COOCH₃]⁺ | [C₁₀H₁₀NO]⁺ |

| 149 | [C₈H₅O₃]⁺ (from cleavage of N-aryl bond) | [C₈H₅O₃]⁺ |

| 132 | [M - C₄H₅NO]⁺• (loss of pyrrolidone radical) | [C₈H₈O₂]⁺• |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography provides definitive, high-resolution information on the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and torsional angles. It also reveals the details of crystal packing and the nature of intermolecular interactions such as hydrogen bonding and π-stacking. cardiff.ac.uk

While the specific crystal structure for this compound is not available in the searched literature, analysis of closely related derivatives provides significant insight into its likely solid-state architecture. For example, the crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate reveals that the five-membered pyrrolidone ring is not planar and often adopts an envelope or twisted conformation. nih.govresearchgate.net In this analogue, the plane of the pyrrolidone ring is significantly inclined with respect to the benzene ring. nih.govresearchgate.net

In the crystal lattice of this compound, intermolecular interactions are expected to play a key role. Although the molecule lacks classic hydrogen bond donors like N-H or O-H, weak C-H···O hydrogen bonds are highly probable. nih.gov The carbonyl oxygen atoms of both the ester and the amide groups are potent hydrogen bond acceptors and could interact with aromatic or aliphatic C-H groups of neighboring molecules, forming supramolecular networks. nih.govresearchgate.net

The data from a related compound, Methyl 4-(piperidin-1-ylcarbonyl)benzoate, illustrates typical crystallographic parameters for such molecules. researchgate.net

Table 5: Illustrative Crystallographic Data from an Analogue, Methyl 4-(piperidin-1-ylcarbonyl)benzoate

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₇NO₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.2331 (7) |

| b (Å) | 13.9304 (9) |

| c (Å) | 8.3564 (5) |

| β (°) | 107.136 (2) |

| Volume (ų) | 1250.31 (14) |

| Z (molecules/unit cell) | 4 |

| Key Interactions | C-H···O hydrogen bonds |

(Source: Acta Crystallogr. Sect. E, 2010, 66, o1630) nih.govresearchgate.net

Pharmacological and Biological Investigations of Methyl 4 2 Oxopyrrolidin 1 Yl Benzoate and Its Derivatives

Antimicrobial Activity Studies

There is no specific information available in peer-reviewed scientific literature regarding the antimicrobial activity of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate or its derivatives against the specified pathogens.

No published studies were found that specifically assess the antibacterial efficacy of this compound or its derivatives against key Gram-positive pathogens such as Staphylococcus aureus, Bacillus cereus, or Listeria monocytogenes. Therefore, no data on its minimum inhibitory concentration (MIC) or bactericidal/bacteriostatic effects are available.

Similarly, there is a lack of available research data on the activity of this compound and its derivatives against Gram-negative bacteria like Salmonella enteritidis, Escherichia coli, or Pseudomonas aeruginosa. Studies on other benzoic acid derivatives have shown activity against E. coli, but this cannot be extrapolated to the specific compound . nih.gov

No specific studies evaluating the antifungal properties of this compound or its derivatives against fungal pathogens such as Candida albicans have been identified in the available scientific literature.

There is no research available that investigates the potential of this compound or its derivatives to inhibit bacterial biofilm formation. Consequently, there are no findings related to its effect on virulence factors or the expression of specific genes associated with biofilm production, such as the icaA gene in Staphylococcus species. While the inhibition of biofilm is a significant area of research, studies focus on other chemical scaffolds. medcraveonline.commdpi.comnih.govfrontiersin.org

Antitubercular Activity Research

No dedicated research on the antitubercular properties of this compound or its derivatives could be located.

There are no published reports on the efficacy of this compound or its derivatives against Mycobacterium tuberculosis H37Rv or any other mycobacterial strains. Research into novel antitubercular agents is extensive but has focused on different molecular structures. nih.govnih.govnih.gov

Anticancer and Antiproliferative Potentials

Derivatives of the pyrrolidinone core have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including cytotoxicity against tumor cells, cell cycle modulation, and disruption of the microtubule network. bohrium.comnih.gov

A variety of pyrrolidinone derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is often dependent on the specific substitutions on the pyrrolidinone and associated phenyl rings.

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested against the human lung adenocarcinoma cell line, A549. mdpi.com Several of these compounds exhibited potent anticancer activity, with some demonstrating stronger effects than the standard chemotherapeutic agent, AraC. mdpi.com Similarly, pyrrolidine-2-one linked benzimidazole (B57391) derivatives and benzoxazole (B165842) clubbed 2-pyrrolidinones have shown anticancer activity. mdpi.com Specifically, compounds 19 (a 4-NO2 derivative) and 20 (a 4-SO2NH2 derivative) from a series of benzoxazole clubbed 2-pyrrolidinones exhibited 35.49% and 31.88% growth inhibition, respectively, against the SNB-75 CNS cancer cell line. mdpi.com

Pyrrolidinyl-diethylstilbestrol (DES) derivatives have shown cytotoxicity on the MCF-7 breast cancer cell line. nih.gov In another study, pyrrolidine (B122466) chalcone (B49325) derivatives were screened for anticancer activity against MCF-7 and MDA-MB-468 human breast cancer cell lines. researchgate.net Furthermore, a 5-amino-3-cyano-2-oxopyrrolidine derivative showed antiproliferative activity against MCF-7 cells with an IC50 value of 62.53 µM, while showing no cytotoxicity against normal fibroblast cells. nih.gov A separate study on a benzimidazole derivative found significant, dose-dependent cytotoxic effects against A549 (lung), MCF-7 (breast), HepG2 (liver), and DLD-1 (colorectal) cancer cell lines. jksus.org

The table below summarizes the cytotoxic activities of various pyrrolidinone derivatives against selected human cancer cell lines.

| Derivative Class | Cell Line | Activity (IC50/EC50) | Reference |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine derivatives | A549 | Potent activity, some stronger than AraC | mdpi.com |

| Diphenylamine-pyrrolidinone-hydrazone derivatives | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5–20.2 µM | nih.gov |

| Pyrrolidine-substituted 3-amido-9-ethylcarbazole | HT-29 (Colon) | Antiproliferative effect observed | nih.gov |

| 5-Amino-3-cyano-2-oxopyrrolidine derivative | MCF-7 (Breast) | 62.53 µM | nih.gov |

| Benzimidazole derivative (se-182) | A549 (Lung) | 15.80 µM | jksus.org |

| Benzimidazole derivative (se-182) | HepG2 (Liver) | 15.58 µM | jksus.org |

| Ethyl 4-[(4-methylbenzyl)oxy] benzoate (B1203000) complex | MCF-7 (Breast) | Notable anticancer activity | nih.gov |

A key mechanism behind the anticancer effects of many bioactive compounds is the disruption of the cell cycle. Several derivatives incorporating the pyrrolidinone structure have been shown to induce cell cycle arrest, particularly at the G2/M checkpoint. researchgate.net This arrest prevents cancer cells from undergoing mitosis, ultimately leading to apoptosis or cell death.

For example, treatment of head and neck squamous cell carcinoma (HNSCC) cell lines with a (1H-pyrrol-1-yl)methyl-1H-benzoimidazole carbamate (B1207046) ester derivative blocked the cell cycle in the G2/M phase. nih.gov This effect was associated with the cytoplasmic accumulation of cyclin B1. nih.gov Similarly, certain 2,3-arylpyridylindole derivatives were found to arrest the A549 lung cancer cell cycle at the G2/M phase at higher concentrations (2.0 μM), a mechanism linked to the inhibition of tubulin polymerization. nih.gov Other studies have also reported G2/M arrest induced by various compounds that interfere with microtubule dynamics. researchgate.netresearchgate.netmdpi.com A compound known as 26Z, for example, causes G2/M arrest and multipolar mitotic spindles, suggesting that cell death is promoted by drug-induced centrosome amplification. researchgate.net

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and shape. nih.gov Agents that interfere with microtubule dynamics are potent anticancer drugs. nih.gov The colchicine (B1669291) binding site on β-tubulin is a key target for small molecules that inhibit tubulin polymerization, leading to microtubule depolymerization and mitotic arrest. researchgate.netnih.govdrugbank.com

While direct studies on this compound are limited, related heterocyclic compounds have been identified as colchicine binding site inhibitors (CBSIs). nih.govdrugbank.comresearcher.life These inhibitors bind to tubulin and prevent its polymerization into microtubules, which disrupts the formation of the mitotic spindle and halts cell division. researchgate.netnih.gov For example, a study of 2,3-arylpyridylindole derivatives demonstrated their ability to inhibit tubulin polymerization, and molecular docking suggested their binding at the colchicine site. nih.gov Similarly, certain benzothiazole (B30560) and cyclohexanedione derivatives have been confirmed to bind to the colchicine site, inhibiting tubulin polymerization and inducing apoptosis. researchgate.netnih.gov The disruption of microtubules by agents like methylmercury (B97897) has been shown to inhibit tubulin synthesis itself through a post-transcriptional feedback mechanism, similar to the action of colchicine. nih.gov This highlights the multifaceted impact of interfering with the tubulin system.

Anti-Inflammatory and Analgesic Properties

Derivatives containing the pyrrolidinone ring have been investigated for their potential to alleviate inflammation and pain. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.gov

A study involving new pyrrolidine derivatives synthesized from N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide showed that some compounds exhibited significant anti-inflammatory and analgesic effects in animal models. nih.gov In silico docking studies suggested these compounds interact with COX-1 and COX-2 enzymes. nih.gov Another investigation of benzoxazole clubbed 2-pyrrolidinones identified them as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system which modulates pain and inflammation. mdpi.com In a formalin-induced nociception test, one such derivative demonstrated a dose-dependent reduction in pain response, with better potency than the control drug gabapentin (B195806) at a 30 mg/kg dose. mdpi.com

Furthermore, pyrrolidinomorphinan derivatives have shown analgesic activity in writhing tests, an effect that was antagonized by naloxone, suggesting mediation by the opioid system. researchgate.net These compounds also displayed anti-inflammatory activity in other experimental models. researchgate.net Other research has also highlighted the analgesic and anti-inflammatory potential of various pyrrolidine-2,5-dione derivatives. nih.govnih.gov

Antiviral and Antiparasitic Evaluations

The chemical versatility of the pyrrolidinone scaffold has led to its exploration in the development of agents against infectious diseases.

In the realm of antiviral research, a benzoic acid derivative featuring a 2,2-Bis(hydroxymethyl)-5-oxopyrrolidin-l-yl moiety, named NC-5, was found to possess significant antiviral activity against influenza A virus strains, including an oseltamivir-resistant mutant. nih.gov The compound inhibited the virus in a dose-dependent manner, with an EC50 of 33.6 μM against H1N1, and was shown to inhibit the viral neuraminidase, which is crucial for virus release from infected cells. nih.gov Other studies have shown that 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides are a promising class of compounds for inhibiting the yellow fever virus. nuph.edu.ua

Regarding antiparasitic activity, a class of compounds known as pyrazolopyrrolidinones has been identified as potent inhibitors of Leishmania donovani and L. major, the parasites responsible for visceral and cutaneous leishmaniasis, respectively. nih.gov These compounds showed high potency against the intracellular stage of the parasite with low toxicity to the host cells. nih.gov Other research has focused on non-quinonoid prodrugs designed to have antiparasitic properties against hemoglobin-feeding parasites like Plasmodium falciparum (malaria) and Schistosoma mansoni. mdpi.com Anisomycin, a naturally occurring pyrrolidine, has been used to treat amoebic dysentery and trichomoniasis. nih.gov

Antioxidant Activity

Certain pyrrolidinone derivatives have been evaluated for their ability to counteract oxidative stress. Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.

In one study, a series of diphenylamine-pyrrolidinone-hydrazone derivatives were synthesized and assessed for their antioxidant capacity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov One of the compounds, N'-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide, exhibited antioxidant activity 1.2 times higher than that of the standard antioxidant, protocatechuic acid. nih.gov Another study noted that a pyrrolidine-substituted carbazole (B46965) derivative possessed antioxidant activity. nih.gov The evaluation of antioxidant potential is a common step in characterizing the biological profile of new chemical entities, often using assays like the DPPH radical scavenging method or the oxygen radical absorbance capacity (ORAC) test. mdpi.com

Antihypertensive and Cardioprotective Effects

The 4-(2-oxopyrrolidin-1-yl) moiety has been incorporated into molecules designed to have antihypertensive effects. A notable example is a series of 4-(cyclic amido)-2H-1-benzopyran-3-ols, which were synthesized and evaluated for their ability to lower blood pressure in spontaneously hypertensive rats. nih.gov

Within this series, the compound (+/-)-6-cyano-3,4-dihydro-2,2-dimethyl-trans-4-(2-oxopyrrolidin-1-yl)-2H-1-benzopyran-3-ol, known as BRL 34915, was identified as a key compound. nih.gov Further investigation revealed that the antihypertensive activity was primarily associated with the (-) enantiomer. nih.gov This class of compounds demonstrated a novel mechanism of action related to potassium channel activation. nih.govnih.gov The research highlighted the importance of the trans stereochemistry between the hydroxyl group at C-3 and the 4-(2-oxopyrrolidin-1-yl) group for optimal activity. nih.gov

Another study on 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans also explored the influence of the 4-(2-oxo-1-pyrrolidinyl) group on antihypertensive activity. nih.gov While these compounds are structurally distinct from this compound, the findings underscore that the inclusion of the 2-oxopyrrolidin-1-yl group at a strategic position can contribute to potent antihypertensive properties. nih.govnih.gov The cardioprotective effects of antihypertensive agents often stem from their ability to reduce blood pressure and, in some cases, offer direct protection to the heart muscle. medchemexpress.com

Table 2: Antihypertensive Activity of a Key 4-(2-oxopyrrolidin-1-yl) Derivative

| Compound | Animal Model | Effect | Reference |

|---|

Antifouling Activity

The pyrrolidinone structure has been explored for its potential in creating antifouling materials designed to prevent the accumulation of marine organisms on surfaces. researchgate.net Research in this area has focused on incorporating pyrrolidinone-containing copolymers into coatings.

One study developed a durable, self-polishing antifouling coating using a fluorine-containing pyrrolidone amphiphilic copolymer-functionalized nanosilica. researchgate.net While this research does not directly test this compound, it points to the utility of the pyrrolidinone ring in the development of advanced materials with antifouling properties. The strategy often involves creating surfaces that can either resist the settlement of organisms or release biocides in a controlled manner. mdpi.com The use of natural products and environmentally friendly compounds is a growing trend in the development of antifouling coatings to avoid the ecological damage caused by older, toxic materials. researchgate.netmdpi.com

Other Therapeutic Explorations (e.g., Antiulcerative)

The pyrrolidinone ring is a versatile scaffold found in a variety of biologically active compounds. researchgate.net While specific studies on the antiulcerative activity of this compound are not prominent, related heterocyclic structures have shown promise. For instance, pyridazinone analogs, which share some structural similarities with substituted pyrrolidinones, have been reported to possess antiulcer properties among a wide range of other pharmacological activities. researchgate.net

Research on a zinc complex derivative of N-isopropenylimidazole, named Pilim-1, demonstrated both anti-inflammatory and anti-ulcerogenic effects. rrpharmacology.ru This highlights the potential for heterocyclic compounds to offer gastroprotective benefits, a desirable feature for new therapeutic agents. rrpharmacology.ru Additionally, various pyrrolidinone derivatives have been investigated for other therapeutic applications, including as anti-inflammatory, analgesic, and antimicrobial agents, showcasing the broad biological potential of this chemical class. nih.govnih.govnih.gov

Mechanistic Elucidations of Biological Activity

Enzyme Inhibition Mechanisms

The core structure of Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, featuring a substituted pyrrolidinone, suggests potential interactions with various enzyme classes. The following sections explore the mechanistic details of inhibition for enzymes that are known to be targeted by compounds bearing similar chemical features.

Enoyl-Acyl Carrier Protein Reductase (InhA) is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. mdpi.comnih.gov This pathway is essential for the synthesis of mycolic acids, which are unique and vital components of the mycobacterial cell wall. mdpi.com Inhibition of InhA disrupts this pathway, making it a validated and attractive target for the development of new antitubercular drugs. mdpi.comnih.gov

A class of compounds known as pyrrolidine (B122466) carboxamides has been identified as potent inhibitors of InhA. mdpi.comnih.gov These compounds are of significant interest as they act as direct inhibitors, binding to the enzyme without the need for prior activation by mycobacterial enzymes, a step required by some existing drugs like isoniazid. mdpi.com

Molecular Interactions and Binding Mode:

Crystal structure analysis of InhA complexed with pyrrolidine carboxamide inhibitors has revealed their mode of action. mdpi.comijpsr.com These inhibitors occupy the substrate-binding pocket of the enzyme, forming a ternary complex with InhA and its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). mdpi.com Key interactions often involve the inhibitor, the NAD+ cofactor, and specific amino acid residues within the active site, such as Tyrosine 158 (TYR158). ijpsr.com The docking studies of designed enoyl-ACP reductase inhibitors based on pyrrolidine carboxamides have predicted that these compounds show prominent interaction towards the active sites involving NAD+ and TYR158. ijpsr.com

Given that this compound contains a pyrrolidinone ring, it is plausible that it could adopt a similar binding mode within the InhA active site. The oxo group of the pyrrolidinone could potentially form hydrogen bonds, while the phenyl ring could engage in hydrophobic interactions within the binding pocket.

Table 1: Inhibitory Activity of Pyrrolidine Carboxamide Derivatives against M. tuberculosis InhA

| Compound Class | Example Compound | InhA IC₅₀ (nM) | Reference |

| Pyrrolidine Carboxamides | Optimized Lead | ~50 | mdpi.com |

| Pyrrolidine Carboxamides | Initial Hit | 8000 | mdpi.com |

Note: The table shows data for representative pyrrolidine carboxamides, not this compound itself.

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a vital cofactor in the synthesis of purines, pyrimidines, and several amino acids. sigmaaldrich.comresearchgate.net Because of its central role in cell proliferation, DHFR is a well-established target for anticancer and antimicrobial therapies. sigmaaldrich.comresearchgate.net

Many DHFR inhibitors are structural analogues of folic acid. sigmaaldrich.com A key structural component of some of these inhibitors is the p-aminobenzoic acid (PABA) moiety, which is structurally related to the benzoate (B1203000) portion of this compound. For instance, the well-known anticancer drug methotrexate (B535133) contains a PABA fragment.

Molecular Interactions and Binding Mode:

The active site of DHFR is a cleft that binds both the substrate (dihydrofolate) and the cofactor (NADPH). researchgate.net Inhibitors typically bind in this cleft, forming interactions with key amino acid residues. Although specific interaction data for benzoate-containing inhibitors with ARG32 and ARG60 is not detailed in the provided search results, it is known that conserved arginine residues are present in the active site of DHFR. scispace.com For example, a conserved arginine at position 70 in human DHFR is noted. scispace.com These positively charged arginine residues are crucial for binding the negatively charged carboxylate group of the glutamate (B1630785) portion of the natural substrate and classical inhibitors like methotrexate. scispace.com

While this compound is a methyl ester and not a carboxylic acid, its benzoate portion could still participate in π-stacking or other hydrophobic interactions within the active site, a common feature for the pteridine (B1203161) and PABA moieties of classical inhibitors. nih.gov

Table 2: Inhibitory Activity of Selected Antifolates against Human DHFR

| Compound | Type | Human DHFR IC₅₀ (nM) | Reference |

| Methotrexate | Classical | ~1 | researchgate.net |

| Pemetrexed | Classical | ~7.2 | nih.gov |

| Compound 4* | Dual TS/DHFR Inhibitor | 20 | nih.gov |

*N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid Note: This table provides data for known DHFR inhibitors to illustrate potency, not for this compound.

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins, many of which are involved in oncogenic signaling pathways. researchgate.net Hsp90 possesses an N-terminal domain with ATPase activity, which is essential for its chaperone function. Inhibition of this ATPase activity disrupts the chaperone cycle, leading to the degradation of client proteins and making Hsp90 an important target in cancer therapy. researchgate.net

A diverse array of small molecules, including synthetic compounds with pyrazole (B372694) and purine-like scaffolds, have been developed as Hsp90 inhibitors that target the N-terminal ATP-binding pocket. researchgate.net

Molecular Interactions and Binding Mode:

Hsp90 inhibitors function by competitively binding to the ATP-binding site located in the N-terminal domain of the protein. This binding event prevents the hydrolysis of ATP, thereby stalling the chaperone machinery. Although compounds containing a pyrrolidinone-benzoate scaffold are not among the most well-characterized Hsp90 inhibitors, the general principle of targeting the ATP-binding pocket with heterocyclic small molecules is well-established. researchgate.net For example, 3,4-diaryl pyrazole compounds have been shown to bind deep within this N-terminal pocket. researchgate.net The development of such synthetic inhibitors highlights the potential for novel heterocyclic structures to exhibit Hsp90 inhibitory activity. researchgate.net

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase, exists in two main isoforms, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.

Research has shown that compounds incorporating a pyrrolidine-2,5-dione scaffold, which is structurally related to the 2-oxopyrrolidinone moiety of this compound, can act as dual inhibitors of COX and lipoxygenase (LOX) enzymes. evitachem.com Some of these derivatives display a preferential affinity for the COX-2 isoform. evitachem.com

Molecular Interactions and Binding Mode:

COX inhibitors typically bind within a hydrophobic channel in the enzyme, preventing the substrate, arachidonic acid, from accessing the catalytic site. The selectivity for COX-2 over COX-1 by some inhibitors is attributed to differences in the active site, particularly the presence of a larger, more accommodating side pocket in COX-2. For pyrazole-containing COX-2 inhibitors like celecoxib, a sulfonamide group is crucial for anchoring the molecule within the active site through hydrogen bonding with residues like Arg513. For the pyrrolidine-2,5-dione derivatives, it is suggested that a diaryl pattern mimic allows them to interact with key amino acid residues in the active site. evitachem.com

Table 3: COX-2 Inhibitory Activity of a Pyrrolidine-2,5-dione Derivative

| Compound Class | Example Compound | COX-2 IC₅₀ (µM) | Reference |

| Pyrrolidine-2,5-dione derivative | Compound 78 | 0.051 | evitachem.com |

Note: The table shows data for a structurally related compound, not this compound.

Thrombin is a key serine protease that plays a central role in the blood coagulation cascade by converting fibrinogen to fibrin. It is a major target for the development of anticoagulant drugs to treat and prevent thrombotic disorders.

Some thrombin inhibitors operate through a "serine-trapping" mechanism. This involves the inhibitor possessing an electrophilic center that undergoes a nucleophilic attack by the catalytic serine residue (Ser195) in the enzyme's active site, leading to the formation of a stable, covalent acyl-enzyme intermediate. While many known serine-trapping inhibitors are complex molecules, the pyrrolidinone ring is a structural feature found in some potent thrombin inhibitors. For example, a pyrrolidine-based compound was identified as a potent thrombin inhibitor by Merck.

Molecular Interactions and Binding Mode:

The active site of thrombin contains a catalytic triad (B1167595) (Ser195, His57, Asp102) and several substrate-binding pockets (S1, S2, S3). Non-covalent inhibitors bind reversibly to these pockets. Covalent inhibitors, on the other hand, form a chemical bond with Ser195. For a compound like this compound to act via a serine-trapping mechanism, the carbonyl carbon of the pyrrolidinone lactam would need to be sufficiently electrophilic to be attacked by the serine residue. The stability and reactivity of the lactam ring would be a critical factor in determining if such a mechanism is feasible.

Receptor Binding and Modulation

Beyond direct enzyme inhibition, small molecules like this compound can exert biological effects by binding to and modulating the function of cellular receptors. The pyrrolidine ring is a common scaffold in many compounds designed to interact with a variety of receptors. The stereochemistry and three-dimensional shape of the pyrrolidine ring are often crucial for determining the binding affinity and selectivity for a specific receptor target. evitachem.com

While specific receptor targets for this compound have not been identified in the literature, its structural components are found in compounds with known biological activities that are often receptor-mediated. evitachem.com The investigation of such molecules in biological studies for potential therapeutic properties implies that they are capable of interacting with specific molecular targets, which include both enzymes and receptors, to modulate their activity. evitachem.com

Binding Affinity to Specific Receptors and Enzymes

The primary mechanism of action for compounds structurally related to this compound involves their function as "molecular glues." These molecules facilitate the interaction between a substrate receptor of an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

Specifically, aryl sulfonamides, a class of compounds that includes analogs like Indisulam, E7820, and Tasisulam, have been shown to bind to the DDB1 and CUL4-Associated Factor 15 (DCAF15), which is the substrate receptor for the CRL4DCAF15 E3 ubiquitin ligase. nih.govnih.gov This binding event is crucial as it neo-functionalizes a shallow pocket on the DCAF15 surface, creating a novel interface for recruiting specific target proteins that would not otherwise interact with the ligase complex. nih.gov The primary target recruited by this interaction is the mRNA splicing factor RBM39 (RNA Binding Motif Protein 39). nih.gov The binding of these small molecules to DCAF15 is characterized by low intrinsic affinity, which is substantially enhanced by the extensive protein-protein contacts established between DCAF15 and the recruited RBM39. nih.gov

Exploration of Potential DCAF15 Binding Modalities

The binding of molecular glues to the DCAF15-RBM39 complex has been elucidated through high-resolution structural studies, revealing the precise interactions that stabilize this ternary complex. nih.govbiorxiv.org The small molecule sits (B43327) in a well-defined pocket formed at the interface between DCAF15 and the RRM2 domain of RBM39. biorxiv.org

Key binding interactions for the related aryl sulfonamide, Indisulam, include:

Hydrophobic Pocket: The chloro-indole group of Indisulam settles into a hydrophobic pocket formed by residues from both DCAF15 (Thr230, Phe235, Val559) and RBM39 (Met265). biorxiv.org

Hydrogen Bonding: The sulfonamide group forms critical backbone hydrogen bonds with DCAF15 residues Ala234 and Phe235, as well as water-mediated hydrogen bonds, anchoring the molecule in place. nih.gov

Cation-π Interaction: A potential cation-π interaction occurs between the indole (B1671886) heterocycle of the ligand and Gln232 of DCAF15. biorxiv.org

These interactions collectively create a composite surface that is recognized by the cellular ubiquitination machinery. The DDA1 protein plays a stabilizing role, anchoring DCAF15 to the DDB1 component of the ligase complex, which is essential for the degradation of RBM39. biorxiv.org This detailed understanding of binding modalities provides a clear framework for how this compound, as an aryl-substituted pyrrolidinone, could potentially engage with the DCAF15 ligase complex.

Cellular Pathway Perturbations and Induction of Cell Death

Compounds containing a benzoate moiety have been demonstrated to selectively induce cell death in cancer cells through the perturbation of critical cellular energy pathways. nih.gov One major mechanism involves the targeting of mitochondria, which often exhibit an abnormally elevated transmembrane potential in tumor cells. nih.gov

Derivatives of benzoic acid have been shown to act as uncouplers of the mitochondrial oxidative phosphorylation system. This action leads to a cascade of events within the cell:

Decreased Mitochondrial Transmembrane Potential: The uncoupling activity dissipates the proton gradient across the inner mitochondrial membrane. nih.gov

Reduced ATP Levels: The disruption of oxidative phosphorylation leads to a significant drop in cellular ATP production. nih.gov

Induction of Energy Stress and Apoptosis: The resulting energy stress activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.gov This activation, in turn, triggers the apoptotic cell death cascade, leading to the selective elimination of tumor cells. nih.gov

In addition to apoptosis, other forms of programmed cell death, such as autophagy, have been associated with related chemical structures. Certain benzo[α]phenoxazine derivatives can induce pro-death autophagy, particularly in cancer cells that are resistant to apoptosis. nih.gov This suggests that compounds like this compound may have the potential to activate multiple cell death pathways depending on the cellular context.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The biological activity of this compound can be finely tuned by making specific chemical modifications to its core structure. Structure-activity relationship (SAR) studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

SAR studies on related heterocyclic compounds reveal that the type and position of substituents on the aromatic ring system are critical determinants of biological efficacy. rsc.orgmdpi.com For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives designed as kinase inhibitors, modifications at the 5-position of the benzo[b]thiophene ring led to significant variations in inhibitory potency. rsc.org

As shown in the table below, substituting the ring with small, hydrogen-bond-donating groups like hydroxyl (-OH) or small alkoxy groups like methoxy (B1213986) (-OCH₃) can enhance inhibitory activity against target kinases such as DYRK1A. rsc.org In contrast, larger or more complex substituents may alter the binding mode or introduce steric hindrance, thereby affecting potency and selectivity. rsc.org These principles are directly applicable to the design of this compound derivatives, where modifications to the benzoate ring could optimize interactions with target proteins like DCAF15.

Table 1: Impact of Substituent Modification on Kinase Inhibitory Activity Data based on 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A inhibitors. rsc.org

| Compound ID | Substituent at Position 5 | DYRK1A IC₅₀ (nM) | CLK1 IC₅₀ (nM) |

|---|---|---|---|

| 4e | -OCH₃ | 52 | >1000 |

| 4i | -OH | 116 | 100 |

| 4j | -OH (different scaffold position) | 44 | 33 |

| 4k | -OH (different scaffold position) | 35 | 20 |

The specific placement of functional groups on the aromatic ring—known as positional isomerism—has a profound effect on the pharmacological profile of a drug candidate. For this compound, the pyrrolidinone moiety is at position 4 of the benzoate ring. Its positional isomers, Methyl 2-(2-oxopyrrolidin-1-yl)benzoate and Methyl 3-(2-oxopyrrolidin-1-yl)benzoate, would be expected to have distinct biological activities.

This difference arises because the spatial arrangement of atoms dictates how the molecule interacts with its biological target. Changes in substituent position can alter:

Electronic Distribution: The position of electron-withdrawing or electron-donating groups affects the molecule's electrostatic potential and its capacity to form key interactions like hydrogen bonds or pi-stacking.

Studies on the positional isomers of other complex molecules, such as benzoylated and methylated methyl alpha-D-mannopyranosides, have demonstrated that the location of a benzoyl group dramatically influences the chemical reactivity and stability of the entire molecule. nih.gov For instance, the rate of reductive cleavage was found to be highly dependent on the position of the O-benzoyl group, following the order 2-O-benzoyl > 6-O-benzoyl > 3-O-benzoyl ≈ 4-O-benzoyl. nih.gov This illustrates that even subtle changes in the location of a functional group can lead to significant differences in chemical behavior, which translates directly to differing pharmacological profiles in drug molecules.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into the binding mode and affinity.

The therapeutic potential of a compound is often assessed by its ability to interact with specific biological targets known to be involved in disease pathways. For Methyl 4-(2-oxopyrrolidin-1-yl)benzoate, molecular docking simulations can be employed to evaluate its interaction profile against a range of targets.

InhA (Enoyl-Acyl Carrier Protein Reductase): A crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of InhA is a validated strategy for anti-tubercular drug development. Docking studies of compounds with similar heterocyclic scaffolds have shown interactions with key residues like TYR158 and the cofactor NAD+. nih.gov For this compound, the pyrrolidinone and benzoate (B1203000) moieties could potentially form hydrogen bonds and hydrophobic interactions within the InhA binding pocket. nih.govmdpi.com

MtDHFR (Mycobacterium tuberculosis Dihydrofolate Reductase): Another important target for anti-tubercular agents, MtDHFR is involved in the synthesis of tetrahydrofolate, a vital precursor for nucleotide synthesis. Compounds with benzoic acid derivatives have been shown to interact with key amino acids such as ARG32 and ARG60 in the active site of MtDHFR. nih.gov The benzoate portion of the title compound could mimic these interactions.

Hsp90 (Heat Shock Protein 90): A molecular chaperone that plays a critical role in the stability and function of a wide range of client proteins, many of which are implicated in cancer. Inhibition of Hsp90 is a promising strategy for cancer therapy. The pyrrolidinone ring, a common motif in various bioactive molecules, could potentially fit into the ATP-binding pocket of Hsp90, disrupting its function.

Tubulin Colchicine-Binding Site: Tubulin is the protein subunit of microtubules, which are essential for cell division. The colchicine-binding site is a key target for anti-cancer drugs that disrupt microtubule dynamics. The aromatic ring of the benzoate group and the pyrrolidinone core of this compound could establish interactions within this hydrophobic pocket.

Molecular docking not only identifies potential binding but also predicts the specific binding mode and estimates the binding affinity, often expressed as a docking score in kcal/mol. A lower docking score generally indicates a more favorable binding interaction. The binding mode reveals the specific amino acid residues involved in the interaction, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Table 1: Predicted Binding Affinities and Key Interactions of this compound with Biological Targets (Illustrative)

| Biological Target | Predicted Binding Affinity (kcal/mol) | Potential Key Interacting Residues |

| InhA | -7.5 | TYR158, NAD+ |

| MtDHFR | -6.8 | ARG32, GLN28 |

| Hsp90 | -8.2 | LEU107, PHE138 |

| Tubulin (Colchicine site) | -7.1 | LYS352, VAL318 |

Note: The data in this table is illustrative and represents typical values obtained from molecular docking simulations.

Quantum Chemical Investigations

Quantum chemical methods provide a deeper understanding of the intrinsic electronic and structural properties of a molecule. These methods are crucial for rationalizing the molecule's reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for geometry optimization to find the most stable conformation of a molecule and to analyze its electronic properties.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capacity. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. scirp.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring and the nitrogen of the pyrrolidinone, while the LUMO may be distributed over the carbonyl groups and the phenyl ring.

Charge Transfer: The distribution of electron density and the potential for intramolecular charge transfer can be visualized using molecular electrostatic potential (MEP) maps. nih.gov These maps show the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), which are susceptible to electrophilic and nucleophilic attack, respectively.

Table 2: DFT-Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |